

A Comprehensive Spectroscopic Guide to O-(2-cyclopropylethyl)hydroxylamine

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Compound of Interest

Compound Name: O-(2-cyclopropylethyl)hydroxylamine

CAS No.: 854383-24-7

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Abstract

This technical guide provides a detailed spectroscopic characterization of **O-(2-cyclopropylethyl)hydroxylamine**. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this compound. By integrating theoretical principles with predicted data and established experimental protocols, this guide serves as a comprehensive resource for the identification, characterization, and quality control of **O-(2-cyclopropylethyl)hydroxylamine**.

Introduction to O-(2-cyclopropylethyl)hydroxylamine

O-(2-cyclopropylethyl)hydroxylamine is a unique molecule that incorporates a strained cyclopropyl ring and a reactive hydroxylamine moiety. The presence of these two distinct functional groups imparts specific chemical and physical properties that are of interest in various fields, including medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for studying its reactivity. This guide will elucidate the characteristic spectral features arising from the interplay of the cyclopropyl and hydroxylamine functionalities.

Molecular Structure:

- Molecular Formula: C₅H₁₁NO
- Structure:
 - A cyclopropane ring attached to an ethyl group.
 - The ethyl group is, in turn, connected to the oxygen atom of a hydroxylamine group (-ONH₂).
- Key Structural Features for Spectroscopic Analysis:
 - Cyclopropyl Ring: A three-membered ring with unique C-H and C-C bonds that exhibit characteristic spectroscopic signals.
 - Ethyl Linker: A -CH₂-CH₂- bridge connecting the cyclopropyl and hydroxylamine groups.
 - Hydroxylamine Moiety: The -ONH₂ group, which has distinct protons and influences the electronic environment of adjacent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **O-(2-cyclopropylethyl)hydroxylamine**, both ^1H and ^{13}C NMR will provide definitive information about its structure.

^1H NMR Spectroscopy: Probing the Proton Environment

Theoretical Expectations: The ^1H NMR spectrum is expected to show distinct signals for the protons on the cyclopropyl ring, the ethyl linker, and the amine group of the hydroxylamine moiety. The strained nature of the cyclopropyl ring typically results in upfield-shifted proton signals. The electronegative oxygen atom of the hydroxylamine group will deshield the adjacent methylene protons, shifting them downfield.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.5-6.5	br s	2H	-NH ₂
~3.8-4.0	t	2H	-O-CH ₂ -CH ₂ -
~1.5-1.7	q	2H	-O-CH ₂ -CH ₂ -
~0.6-0.8	m	1H	Cyclopropyl CH
~0.3-0.5	m	2H	Cyclopropyl CH ₂ (trans)
~0.0-0.2	m	2H	Cyclopropyl CH ₂ (cis)

Interpretation:

- -NH₂ Protons: The protons on the nitrogen atom are expected to appear as a broad singlet due to quadrupole broadening and potential exchange with trace amounts of water. Their chemical shift can be variable.
- Methylene Protons adjacent to Oxygen (-O-CH₂-): These protons are the most downfield of the aliphatic signals due to the deshielding effect of the adjacent oxygen atom. They are expected to appear as a triplet due to coupling with the neighboring methylene group.
- Methylene Protons of the Ethyl Linker (-CH₂-): These protons will appear as a quartet, coupled to both the adjacent methylene group and the cyclopropyl methine proton.
- Cyclopropyl Protons: The protons on the cyclopropyl ring will be the most upfield signals, a characteristic feature of this strained ring system^[1] ^[2]^[3]^[4]^[5]. The methine proton will be a complex multiplet, coupled to the adjacent methylene group and the other cyclopropyl protons. The diastereotopic methylene protons of the cyclopropyl ring will also exhibit complex multiplets.

Experimental Protocol for ^1H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **O-(2-cyclopropylethyl)hydroxylamine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
- Data Acquisition: Acquire a standard one-dimensional ^1H NMR spectrum.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
- Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Fig. 1: Workflow for ^1H NMR Analysis.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Expectations: The ^{13}C NMR spectrum will show five distinct signals corresponding to the five unique carbon environments in the molecule. Similar to ^1H NMR, the cyclopropyl carbons will be significantly shielded (upfield). The carbon attached to the oxygen will be the most

deshielded.

Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~75-80	-O-CH ₂ -CH ₂ -
~35-40	-O-CH ₂ -CH ₂ -
~8-12	Cyclopropyl CH
~4-8	Cyclopropyl CH ₂

Interpretation:

- -O-CH₂- Carbon: This carbon, being directly attached to the electronegative oxygen atom, will appear at the most downfield position among the aliphatic carbons[6][7].
- -CH₂- Carbon of the Ethyl Linker: This carbon will be at a typical aliphatic chemical shift.
- Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and will appear at very upfield chemical shifts, which is a diagnostic feature[1][8].

Experimental Protocol for ^{13}C NMR Spectroscopy:

The protocol is similar to that for ^1H NMR, with the following key differences in acquisition:

- Acquisition Mode: Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for each unique carbon.
- Number of Scans: A larger number of scans will be required due to the lower natural abundance of the ^{13}C isotope.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Theoretical Expectations: In electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion, $[\text{M}+\text{H}]^+$. The fragmentation of this ion will likely involve cleavage of the C-C, C-O, and N-O bonds.

Predicted Mass Spectrometry Data (ESI+):

m/z	Assignment
102.0913	$[\text{M}+\text{H}]^+$
84.0808	$[\text{M}+\text{H} - \text{NH}_2\text{OH}]^+$
57.0542	$[\text{C}_4\text{H}_9]^+$
41.0386	$[\text{C}_3\text{H}_5]^+$ (Cyclopropylmethyl cation)

Interpretation of Fragmentation:

- $[\text{M}+\text{H}]^+$ (m/z 102.0913): This is the protonated molecular ion, which confirms the molecular weight of the compound[9].
- $[\text{M}+\text{H} - \text{NH}_2\text{OH}]^+$ (m/z 84.0808): This fragment corresponds to the loss of the hydroxylamine group as a neutral molecule, a common fragmentation pathway for hydroxylamine derivatives[10][11].

- $[C_4H_9]^+$ (m/z 57.0542): This could arise from cleavage of the O-CH₂ bond.
- $[C_3H_5]^+$ (m/z 41.0386): This fragment, the cyclopropylmethyl cation, is a characteristic ion for compounds containing a cyclopropylmethyl moiety.

Experimental Protocol for Mass Spectrometry:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
- Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Fig. 2: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Theoretical Expectations: The IR spectrum of **O-(2-cyclopropylethyl)hydroxylamine** will show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the cyclopropyl ring and the ethyl chain, and the C-N and N-O bonds.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium	N-H stretching
~3080	Medium	Cyclopropyl C-H stretching
2850-2960	Strong	Aliphatic C-H stretching
~1450	Medium	CH ₂ scissoring
~1020	Medium	Cyclopropane ring deformation
~900-1100	Medium	C-N and N-O stretching

Interpretation:

- N-H Stretching (3300-3500 cm⁻¹): The presence of one or two bands in this region is indicative of the -NH₂ group[12].
- Cyclopropyl C-H Stretching (~3080 cm⁻¹): The C-H bonds in a cyclopropane ring are slightly sp² hybridized, causing their stretching frequency to be higher than that of typical aliphatic C-H bonds[1].
- Aliphatic C-H Stretching (2850-2960 cm⁻¹): These strong absorptions are due to the C-H bonds of the ethyl group[13][14].
- Cyclopropane Ring Deformation (~1020 cm⁻¹): A characteristic "breathing" mode of the cyclopropane ring can often be observed in this region[1].
- C-N and N-O Stretching (~900-1100 cm⁻¹): The stretching vibrations for these bonds typically appear in the fingerprint region and can be difficult to assign definitively without reference spectra[15].

Experimental Protocol for IR Spectroscopy:

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty salt plates. Then, place the sample between the plates and record the sample spectrum.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Fig. 3: Workflow for IR Spectroscopy Analysis.

Conclusion

The spectroscopic characterization of **O-(2-cyclopropylethyl)hydroxylamine** is defined by the unique contributions of its cyclopropyl and hydroxylamine functionalities. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, with the upfield signals of the cyclopropyl protons and carbons being particularly diagnostic. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, including the loss of the hydroxylamine moiety. Infrared spectroscopy identifies the key functional groups, notably the N-H and cyclopropyl C-H stretching vibrations. Together, these spectroscopic techniques provide a comprehensive and self-validating system for the unambiguous identification and structural elucidation of **O-(2-cyclopropylethyl)hydroxylamine**.

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